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Compound of Interest

Compound Name: Nelotanserin

Cat. No.: B1678022

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelotanserin, also known as APD-125, is a potent and selective inverse agonist of the
serotonin 5-HT2A receptor.[1][2][3] This technical guide provides a comprehensive overview of
the chemical structure, synthesis, and pharmacological properties of Nelotanserin. Detailed
experimental protocols for its synthesis and key pharmacological assays are presented to
support researchers in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

Nelotanserin is a phenylurea derivative with a substituted pyrazole moiety. Its chemical and
physical properties are summarized in the table below.
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Property Value Source

1-[3-(4-bromo-1-methyl-1H-
razol-5-yl)-4-
IUPAC Name by ) [1]
methoxyphenyl]-3-(2,4-

difluorophenyl)urea

Synonyms APD-125, APD125 [2]
CAS Number 839713-36-9

Chemical Formula C18H15BrF2N402

Molecular Weight 437.24 g/mol

CN1C(=C(C=N1)Br)C2=C(C=
SMILES String CC(=C2)NC(=0)NC3=C(C=C(
C=C3)F)F)OC

Appearance White to off-white solid

Solubility Soluble in DMSO

Synthesis of Nelotanserin

The synthesis of Nelotanserin is achieved through a convergent synthetic strategy, which
involves the preparation of two key intermediates followed by their coupling to form the final
product. The overall synthetic workflow is depicted below.

Intermediate 1 Synthesis

Multiple Steps Suzuki Coupling & Reduction
Starting Materials for Pyrazole Ring 4-bromo-1-methyl-1H-pyrazole 4-b) 1-methyl-1H-py 1-5-yI

Intermediate 2 Synthesis

Phosgenation ( \]
2,4-difluoroaniline | 2,4-difluorophenyl isocyanate I

Final Coupling
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A high-level overview of the convergent synthesis of Nelotanserin.

Experimental Protocol for the Synthesis of Nelotanserin

The final step in the synthesis of Nelotanserin involves the reaction of 3-(4-bromo-1-methyl-
1H-pyrazol-5-yl)-4-methoxyphenylamine with 2,4-difluorophenyl isocyanate.

Materials:

¢ 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylamine
¢ 2,4-difluorophenyl isocyanate

e Dichloromethane (DCM), anhydrous

» Nitrogen or Argon atmosphere

Procedure:

To a solution of 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylamine (1.0 eq) in
anhydrous dichloromethane under an inert atmosphere, add 2,4-difluorophenyl isocyanate
(1.1 eq) dropwise at room temperature.

« Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e Upon completion, concentrate the reaction mixture under reduced pressure.

 Purify the crude product by silica gel column chromatography, eluting with a suitable solvent
system (e.g., a gradient of hexane and ethyl acetate) to afford Nelotanserin as a white to
off-white solid.

e Characterize the final product by *H NMR, 3C NMR, and Mass Spectrometry to confirm its
identity and purity.

Pharmacological Profile
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Nelotanserin is a potent and selective inverse agonist of the 5-HT2A receptor. Its binding
affinity and functional activity have been characterized at various serotonin receptor subtypes.

Receptor Binding Affinity

The binding affinity of Nelotanserin for human 5-HT2A, 5-HT2C, and 5-HT2B receptors was
determined using radioligand binding assays.

Receptor Radioligand Ki (nM) Source
5-HT2A [3H]Ketanserin 0.43

5-HT2C [BH]Mesulergine 100

5-HT2B [3H]LSD >1000

Functional Activity

The functional activity of Nelotanserin was assessed using inositol phosphate (IP)
accumulation assays, which measure the ability of a compound to inhibit the Gg-mediated
signaling pathway upon receptor activation.

Receptor Assay Type IC50 (nM) Source
5-HT2A IP Accumulation 0.88

5-HT2C IP Accumulation 110

5-HT2B IP Accumulation >10,000

Signaling Pathway of Nelotanserin

Nelotanserin exerts its pharmacological effects by acting as an inverse agonist at the 5-HT2A
receptor, which is a Gg-coupled receptor. Inverse agonism by Nelotanserin reduces the
constitutive activity of the receptor, thereby decreasing the production of second messengers
like inositol triphosphate (IP3) and diacylglycerol (DAG).
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Nelotanserin's mechanism of action at the 5-HT2A receptor signaling pathway.

Detailed Experimental Protocols for

Pharmacological Assays
Radioligand Binding Assay for 5-HT2A Receptor
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This protocol describes a method to determine the binding affinity (Ki) of Nelotanserin for the
human 5-HT2A receptor.

Materials:

Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
» [3H]Ketanserin as the radioligand.
» Nelotanserin at various concentrations.

» Serotonin or a known 5-HT2A antagonist (e.g., ketanserin) for determining non-specific
binding.

e Assay buffer: 50 mM Tris-HCI, pH 7.4, containing 5 mM MgCl..
e 96-well microplates.

e Glass fiber filters.

« Scintillation cocktail and a scintillation counter.

Procedure:

e Prepare serial dilutions of Nelotanserin in the assay buffer.

e In a 96-well plate, add in triplicate:

o Total binding wells: Assay buffer, [3H]Ketanserin (at a concentration near its Kd, e.g., 0.5
nM), and cell membranes.

o Non-specific binding wells: A high concentration of a competing ligand (e.g., 10 uM
serotonin), [3H]Ketanserin, and cell membranes.

o Competition wells: Dilutions of Nelotanserin, [3H]Ketanserin, and cell membranes.

 Incubate the plate at room temperature for 60 minutes.
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» Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

e Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

o Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation
counter.

» Calculate the specific binding by subtracting the non-specific binding from the total binding.

o Determine the IC50 value of Nelotanserin by non-linear regression analysis of the
competition binding data.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50/ (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This protocol outlines a method to measure the functional inverse agonist activity of
Nelotanserin at the 5-HT2A receptor.

Materials:

Cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).

e Cell culture medium.

» Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).

¢ Nelotanserin at various concentrations.

o A5-HT2A receptor agonist (e.g., serotonin) for stimulating IP production.

e |IP1 HTRF assay kit (or a similar kit for detecting inositol phosphates).

» 384-well white microplates.

 HTRF-compatible plate reader.
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Procedure:
e Seed the cells in 384-well white microplates and allow them to grow to near confluency.
e On the day of the assay, wash the cells with stimulation buffer.

e Add varying concentrations of Nelotanserin to the wells and pre-incubate for 15-30 minutes
at 37°C.

o Stimulate the cells by adding a sub-maximal concentration (e.g., EC80) of a 5-HT2A agonist.
For measuring inverse agonism, no agonist is added in the test wells.

 Incubate the plate at 37°C for 30-60 minutes.

» Lyse the cells and detect the accumulated IP1 according to the manufacturer's instructions of
the HTRF assay kit. This typically involves adding a lysis buffer containing IP1-d2 and an
anti-IP1 cryptate conjugate.

 Incubate the plate at room temperature for 60 minutes to allow for the HTRF reaction to

occur.
o Read the plate on an HTRF-compatible plate reader.

o Calculate the IC50 value for Nelotanserin's inhibition of agonist-stimulated IP accumulation
or its ability to reduce basal IP levels (inverse agonism) using non-linear regression.

Conclusion

Nelotanserin is a well-characterized 5-HT2A inverse agonist with a defined chemical structure
and a reproducible synthetic route. The pharmacological data clearly demonstrate its high
potency and selectivity for the 5-HT2A receptor. The detailed protocols provided in this guide
offer a valuable resource for researchers working on the development of new therapeutics
targeting the serotonergic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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